2-n-boc-amino-2-cyclopentyl-ethylamine
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Overview
Description
2-n-boc-amino-2-cyclopentyl-ethylamine: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-boc-amino-2-cyclopentyl-ethylamine typically involves the reaction of tert-butyl chloroformate with 2-amino-1-cyclopentylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-n-boc-amino-2-cyclopentyl-ethylamine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution Reactions: The carbamate group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Reagents such as alkyl halides or acyl chlorides.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 2-amino-1-cyclopentylethylamine and carbon dioxide.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, 2-n-boc-amino-2-cyclopentyl-ethylamine is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it suitable for protecting amine groups during the synthesis of complex molecules .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its role as a protecting group helps in the efficient synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 2-n-boc-amino-2-cyclopentyl-ethylamine primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl N-(2-(aminomethyl)cyclopentyl)carbamate
Uniqueness: 2-n-boc-amino-2-cyclopentyl-ethylamine is unique due to its specific structure, which provides a balance of stability and reactivity. The cyclopentyl group adds steric bulk, making it more resistant to hydrolysis compared to other carbamates. This makes it particularly useful in synthetic applications where stability is crucial .
Biological Activity
2-n-Boc-amino-2-cyclopentyl-ethylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, alongside a cyclopentyl moiety. Its molecular formula is C12H23N, indicating a moderate lipophilicity that may influence its bioactivity.
Antiviral Properties
Recent studies have indicated that derivatives of this compound exhibit significant antiviral activity. For instance, an N-Boc protected derivative demonstrated notable inhibition against human adenovirus (HAdV) with an inhibition percentage of 88.5% at a concentration of 10 μM . This suggests that the compound may interfere with viral replication mechanisms.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that certain analogs possess broad-spectrum activity against various bacterial strains, highlighting their potential as therapeutic agents against infections.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. It may modulate enzyme activities or act on receptor pathways, leading to altered cellular responses. For example, it may inhibit enzymes involved in viral replication or bacterial cell wall synthesis .
Study 1: Antiviral Efficacy
In a study investigating the antiviral efficacy of various compounds, this compound derivatives were tested against HAdV. The results indicated that modifications to the cyclopentyl group significantly enhanced antiviral potency, with some derivatives achieving submicromolar IC50 values .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of the Boc group was crucial for maintaining biological activity. Compounds lacking this moiety exhibited reduced efficacy in both antiviral and antimicrobial assays. This underscores the importance of structural integrity in developing effective therapeutics .
Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-cyclopentylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKASSGUZFUGPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674199 |
Source
|
Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-76-6 |
Source
|
Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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